

A Technical Guide to the Physical and Chemical Characteristics of Phenacyl Bromide

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Introduction

Phenacyl bromide (C₈H₇BrO), systematically named 2-bromo-1-phenylethanone, is a versatile organic reagent widely utilized in scientific research and drug development.[1][2][3] As a potent α-haloketone, it serves as a crucial building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its high reactivity, attributed to the presence of a carbonyl group adjacent to the bromine-bearing carbon, makes it an efficient alkylating agent for a wide range of nucleophiles.[4] This technical guide provides an in-depth overview of the physical properties, chemical characteristics, spectral data, experimental protocols, and safety information for **phenacyl bromide**, tailored for researchers, scientists, and professionals in drug development.

General Information and Identifiers

Phenacyl bromide is also known by several synonyms, including 2-Bromoacetophenone, α -Bromoacetophenone, and Bromomethyl phenyl ketone.[1][2][3][5][6] The following table summarizes its key identifiers.



Identifier	Value	References
IUPAC Name	2-bromo-1-phenylethanone	[1][2][3]
CAS Number	70-11-1	[1][2][3][5][7][8][9][10][11][12]
Molecular Formula	C ₈ H ₇ BrO	[1][2][7][8][12][13]
Molecular Weight	199.05 g/mol	[7][8][12][13]
EC Number	200-724-9	[1][2][10]
UN Number	2645	[1][2]

Physical Properties

Phenacyl bromide is a white to light yellow crystalline solid at room temperature.[7][9][12][14] Its key physical properties are detailed below.

Property	Value	References
Appearance	White to light yellow crystalline solid or powder	[7][9][12]
Melting Point	48 - 52 °C	[5][7][9][15][16]
Boiling Point	135 °C @ 18 mmHg (24 hPa)	[5][9][16]
Density	1.476 g/mL at 25 °C	[9][17]
Solubility	Practically insoluble in water. Soluble in alcohol, benzene, chloroform, and ether. Slightly soluble in DMSO and methanol.	[9][14][18]
Vapor Pressure	0.0184 mmHg at 25 °C	[9]
Flash Point	> 110 °C (> 230 °F)	[9][17]
Refractive Index	n20/D 1.568 - 1.570	[9][17]



Spectral Data

Spectroscopic data is crucial for the identification and characterization of **phenacyl bromide**.

Technique	Key Features	References
Mass Spectrometry (MS)	Top peaks at m/z 105 and 77.	[2]
Infrared (IR) Spectroscopy	Data available via FTIR (ATR, capillary cell) and vapor phase techniques.	[2][19]
Nuclear Magnetic Resonance (NMR)	¹ H NMR, ¹³ C NMR, and ¹⁷ O NMR spectral data are available for characterization.	[19][20][21]

Chemical Properties and Reactivity

Stability and Storage: **Phenacyl bromide** is stable under recommended storage conditions, which include refrigeration (0-10°C) in a dry, well-ventilated place away from light.[7][9][13][16] It is sensitive to light, air, and heat and should be stored under an inert gas.[8]

Reactivity: The compound is incompatible with strong bases, strong oxidizing agents, and highly acidic or alkaline materials.[9][16][22] It reacts slowly with moisture to form hydrogen bromide and can cause mild corrosion of metals.[23]

The primary mode of reactivity for **phenacyl bromide** is the S_n2 reaction. The presence of the adjacent carbonyl group significantly enhances its reactivity compared to simple alkyl halides by stabilizing the S_n2 transition state through orbital overlap and delocalization.[4] This makes it a highly effective substrate for nucleophilic substitution.

Generalized S_n2 reaction mechanism of **phenacyl bromide**.

Experimental Protocols

Protocol 5.1: Synthesis of Phenacyl Bromide from Acetophenone

This protocol is adapted from a standard procedure for the bromination of acetophenone.[24]

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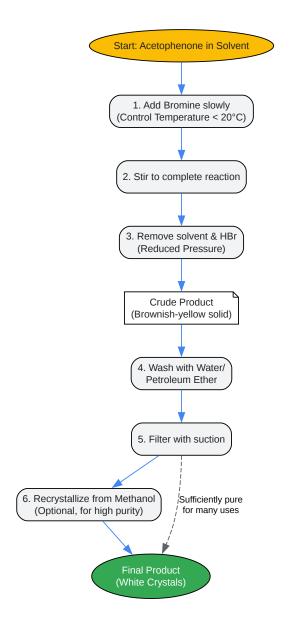


 Reagents: Acetophenone, Bromine, Diethyl Ether (or other suitable solvent), Petroleum Ether, Methanol.

Procedure:

- Dissolve acetophenone in a suitable solvent like diethyl ether in a reaction flask.
- Slowly add an equimolar amount of bromine to the solution while stirring. The reaction is typically carried out at a controlled temperature, often below 20°C, to manage the exothermic reaction and evolution of hydrogen bromide gas.
- After the addition is complete, continue stirring until the reaction is finished (as monitored by TLC or GC).
- Remove the solvent and dissolved hydrogen bromide under reduced pressure.
- The resulting crude **phenacyl bromide**, often a brownish-yellow solid, can be washed with a mixture of water and petroleum ether to remove color impurities.
- Filter the crystals and wash them with the solvent mixture until a white product is obtained.
- For higher purity, the crude product can be recrystallized from a minimal amount of hot methanol.





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Workflow for the synthesis and purification of **phenacyl bromide**.

Protocol 5.2: Purification by Recrystallization

Procedure:

 Dissolve the crude phenacyl bromide (e.g., 75-80 g) in a minimal amount of hot solvent, such as methanol (e.g., 25-30 cc).[24] For substituted analogs, 95% ethyl alcohol can also be effective.[25]



- Allow the solution to cool slowly to room temperature, then cool further in an ice-water bath to maximize crystal formation.
- Collect the purified white crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent and dry them under vacuum. This
 process typically yields a product with a sharp melting point (e.g., 49–51 °C).[24]

Safety and Handling

Phenacyl bromide is a hazardous substance and must be handled with extreme care using appropriate personal protective equipment (PPE). It is toxic and a lachrymator (a substance that irritates the eyes and causes tears).[1]



Safety Aspect	Recommendation	References
Hazard Statements	H314: Causes severe skin burns and eye damage. Toxic if inhaled, ingested, or absorbed through the skin.	[1][16]
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles and a face shield, protective suit. Use a NIOSH/CEN-approved respirator if ventilation is inadequate.	[16][22][26]
Handling	Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.	[16][22][26]
Storage	Store in a cool (0-10°C), dry, well-ventilated place in a tightly sealed container under inert gas. Protect from light, air, and heat.	[7][8][13][16][22]
Spill Management	Evacuate the area. Wear full PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal. Do not allow the product to enter drains.	[16][22]
First Aid	Eyes: Immediately flush with running water for at least 30 minutes. Skin: Immediately wash off with soap and plenty	[1][16][26]



	of water. Remove	
	contaminated clothing.	
	Inhalation: Move person to	
	fresh air. Ingestion: Do NOT	
	induce vomiting. Rinse mouth	
	with water. In all cases, seek	
	immediate medical attention.	
Disposal	Dispose of waste material	
	through a licensed	
	professional waste disposal	[16]
	service in accordance with	[16]
	local, state, and federal	
	regulations.	

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